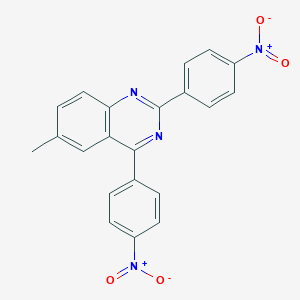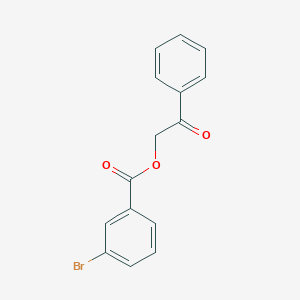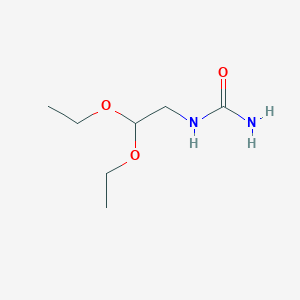
Urea, (2,2-diethoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, (2,2-diethoxyethyl)-, also known as DEEU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a molecular weight of 160.23 g/mol. DEEU has been used in a variety of applications, including as a solvent, a reagent, and a catalyst in organic synthesis. In
Wirkmechanismus
The mechanism of action of Urea, (2,2-diethoxyethyl)- is not well understood. However, it is believed that Urea, (2,2-diethoxyethyl)- acts as a Lewis base, which means that it can donate a pair of electrons to a Lewis acid. This property makes Urea, (2,2-diethoxyethyl)- an effective catalyst in a variety of reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Urea, (2,2-diethoxyethyl)-. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. Additionally, Urea, (2,2-diethoxyethyl)- has been shown to have low acute toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Urea, (2,2-diethoxyethyl)- has several advantages for use in lab experiments. It is a relatively inexpensive chemical that is readily available. Additionally, Urea, (2,2-diethoxyethyl)- is a versatile compound that can be used as a solvent, reagent, or catalyst in a variety of reactions. However, there are also limitations to the use of Urea, (2,2-diethoxyethyl)- in lab experiments. For example, Urea, (2,2-diethoxyethyl)- has a relatively low boiling point, which can make it difficult to use in high-temperature reactions. Additionally, Urea, (2,2-diethoxyethyl)- can be difficult to handle due to its high reactivity.
Zukünftige Richtungen
There are several future directions for research on Urea, (2,2-diethoxyethyl)-. One area of interest is the development of new synthetic methods using Urea, (2,2-diethoxyethyl)- as a reagent or catalyst. Additionally, Urea, (2,2-diethoxyethyl)- has potential applications in the field of polymer chemistry, particularly in the synthesis of biodegradable polymers. Finally, further research is needed to fully understand the mechanism of action of Urea, (2,2-diethoxyethyl)- and its potential applications in various fields of chemistry.
Conclusion:
In conclusion, Urea, (2,2-diethoxyethyl)- is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties. It can be synthesized through a two-step process and has been used in a variety of applications, including as a solvent, reagent, and catalyst in organic synthesis. While there is limited information available on the biochemical and physiological effects of Urea, (2,2-diethoxyethyl)-, it has been shown to be non-toxic and non-irritating to the skin and eyes. There are several advantages and limitations to the use of Urea, (2,2-diethoxyethyl)- in lab experiments, and several future directions for research on Urea, (2,2-diethoxyethyl)-.
Synthesemethoden
Urea, (2,2-diethoxyethyl)- can be synthesized through a two-step process. In the first step, ethylene glycol is reacted with acetaldehyde in the presence of a strong base to form 2,2-diethoxyethyl glycol. In the second step, 2,2-diethoxyethyl glycol is treated with urea to form Urea, (2,2-diethoxyethyl)-. The overall reaction can be represented as follows:
CH3CHO + HOCH2CH2OH → CH3CH(OCH2CH2O)2H
CH3CH(OCH2CH2O)2H + CO(NH2)2 → CH3CH(OCH2CH2O)2NCO + 2H2O
Wissenschaftliche Forschungsanwendungen
Urea, (2,2-diethoxyethyl)- has been used in a variety of applications in scientific research. One of the most common uses of Urea, (2,2-diethoxyethyl)- is as a solvent in organic synthesis. Urea, (2,2-diethoxyethyl)- has been shown to be an effective solvent for a wide range of organic compounds, including alcohols, ketones, and esters. Urea, (2,2-diethoxyethyl)- has also been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, Urea, (2,2-diethoxyethyl)- has been used as a catalyst in a variety of reactions, including the synthesis of cyclic carbonates and the oxidation of alcohols.
Eigenschaften
CAS-Nummer |
80049-53-2 |
|---|---|
Produktname |
Urea, (2,2-diethoxyethyl)- |
Molekularformel |
C7H16N2O3 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2,2-diethoxyethylurea |
InChI |
InChI=1S/C7H16N2O3/c1-3-11-6(12-4-2)5-9-7(8)10/h6H,3-5H2,1-2H3,(H3,8,9,10) |
InChI-Schlüssel |
UYWNYZSQZLOEOU-UHFFFAOYSA-N |
SMILES |
CCOC(CNC(=O)N)OCC |
Kanonische SMILES |
CCOC(CNC(=O)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



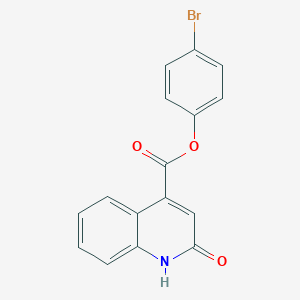
![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)
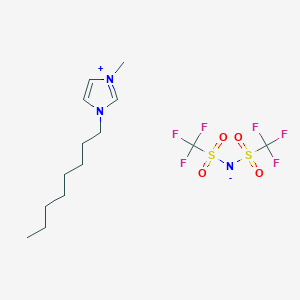
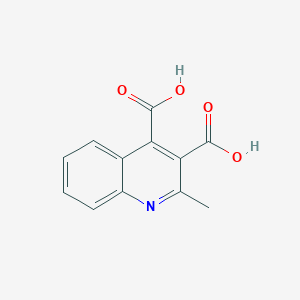
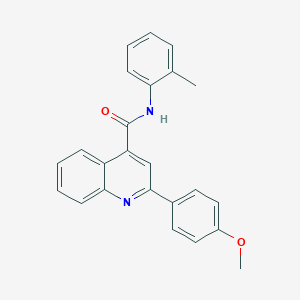
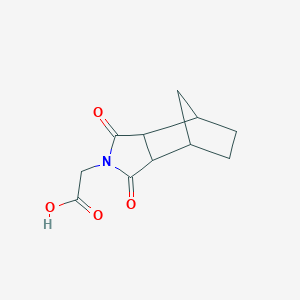
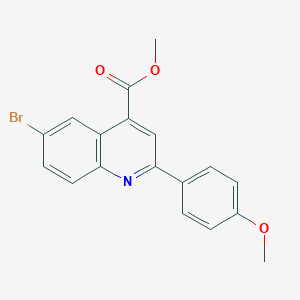
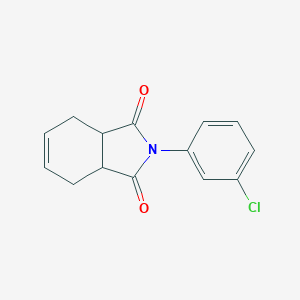
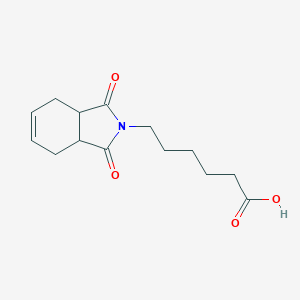
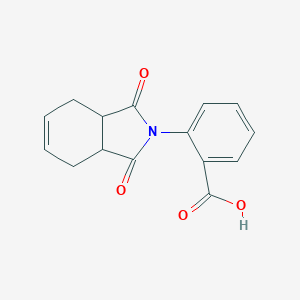
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
